molecular formula C14H16ClN B11876928 4-Chloro-2,8-dimethyl-3-propylquinoline

4-Chloro-2,8-dimethyl-3-propylquinoline

Cat. No.: B11876928
M. Wt: 233.73 g/mol
InChI Key: HHSLVBDBYQICDV-UHFFFAOYSA-N
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Description

4-Chloro-2,8-dimethyl-3-propylquinoline is a quinoline derivative with the molecular formula C14H16ClN. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 8th positions, and a propyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,8-dimethyl-3-propylquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The process involves the following steps:

    Starting Materials: Aniline, glycerol, and an oxidizing agent such as sulfuric acid.

    Reaction Conditions: The reaction is carried out in an acidic medium, usually with sulfuric acid, at elevated temperatures.

    Mechanism: The glycerol undergoes dehydration to form acrolein, which then reacts with aniline to form β-anilinopropaldehyde. This intermediate undergoes cyclization and oxidation to yield the quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,8-dimethyl-3-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,8-dimethyl-3-propylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2,8-dimethyl-3-propylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its use in antimalarial drugs.

    2-Chloroquinoline: Similar structure but with a chlorine atom at the 2nd position.

    3-Propylquinoline: Lacks the chlorine and methyl groups but has a propyl group at the 3rd position.

Uniqueness: 4-Chloro-2,8-dimethyl-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propyl group enhances its reactivity and potential biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

4-chloro-2,8-dimethyl-3-propylquinoline

InChI

InChI=1S/C14H16ClN/c1-4-6-11-10(3)16-14-9(2)7-5-8-12(14)13(11)15/h5,7-8H,4,6H2,1-3H3

InChI Key

HHSLVBDBYQICDV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC(=C2N=C1C)C)Cl

Origin of Product

United States

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